molecular formula C11H10N2O3 B8185393 7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester

Cat. No.: B8185393
M. Wt: 218.21 g/mol
InChI Key: MBBMINNHVAJCLV-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester (CAS 2407051-35-6) is a chemical compound belonging to the 1,8-naphthyridine class of N-heterocyclic compounds, recognized for their fused system of two pyridine rings . This methyl ester derivative serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry research, particularly in the exploration of novel anti-infective agents. Naphthyridine derivatives are extensively investigated for their wide spectrum of pharmacological activities, with a significant focus on their antimicrobial properties . The 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid framework is the fundamental structure of several established antibacterial drugs, and structural modifications at various positions on this core are a primary strategy for developing new therapeutic substances to combat the growing problem of antimicrobial resistance . Researchers utilize this compound to study structure-activity relationships (SAR) and develop new antibacterial agents that can overcome resistant strains of bacteria . Its mechanism of action, shared by several related compounds, often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby interfering with DNA replication and synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)5-8(11(15)16-2)13-10(7)12-6/h3-5H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMINNHVAJCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation with Methyl Iodide

A common method involves the alkylation of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives using methyl iodide in the presence of potassium hydroxide. For instance, 20.4 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is refluxed with 49 g of potassium hydroxide in a 400 cc ethanol-water mixture (4:1 ratio) and 55 cc of methyl iodide for five days. The reaction mixture is cooled, and the precipitate is washed with acetone and recrystallized from ethanol to yield 1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid. Subsequent esterification with methanol under acidic conditions produces the methyl ester derivative.

Large-Scale Alkylation with n-Butyl Bromide

Similar conditions are applied for larger alkyl groups. For example, 20.4 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reacts with 40 cc of n-butyl bromide in ethanol-water (400 cc ethanol, 140 cc water) containing 19.5 g of potassium hydroxide. After five days of reflux, the product is isolated via ice bath cooling and recrystallized twice from ethanol to yield 1-n-butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid. This demonstrates the scalability of the method for diverse alkyl substituents.

Cyclization Strategies for 1,8-Naphthyridine Core Formation

Friedländer Reaction Catalyzed by Ionic Liquids

The Friedländer reaction, catalyzed by basic ionic liquids such as [Bmmim][Im], enables efficient cyclization. A mixture of 2-aminonicotinaldehyde and methyl acetoacetate undergoes condensation in 5 mL of [Bmmim][Im] at 80°C for 24 hours, yielding 7-methyl-4-oxo-1,4-dihydro-naphthyridine derivatives. This method avoids traditional solvents, offering a greener alternative with yields exceeding 90% under optimized conditions.

Table 1. Optimization of Friedländer Reaction Conditions

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)50–1008092
Time (hours)12–362490
Molar Ratio (ketone:aldehyde)0.5:1–1:10.6:194

Dieckmann Cyclization for Ring Closure

Dieckmann cyclization is employed in patent US4670444A, where a tetrahydro-naphthyridine-3-carboxylic acid ester intermediate is treated with potassium t-butylate or sodium hydride. For example, ethyl 7-acetylamino-4-oxo-1-ethyl-1,8-naphthyridine-3-carboxylate undergoes cyclization in dimethylformamide at 120°C, followed by hydrolysis to yield the carboxylic acid. Methyl ester formation is achieved via esterification with thionyl chloride and methanol.

Functional Group Modifications and Derivative Synthesis

Bromination at the 6-Position

Bromine introduces electronegative substituents, enhancing biological activity. A mixture of 14.2 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, 9.8 g of potassium hydroxide, and 20 cc of ethyl iodide in ethanol-water is refluxed for 19 hours. The resulting 6-bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is isolated via acidification and recrystallization from dimethylformamide.

Diazonium Salt Formation and Substitution

7-Amino derivatives are converted to diazonium salts using nitrous acid, which are subsequently displaced by halogens or hydroxyl groups. For instance, 7-amino-4-oxo-1-ethyl-1,8-naphthyridine-3-carboxylic acid is treated with sodium nitrite and HCl at 0°C, followed by copper(I) chloride to yield the 7-chloro derivative. This intermediate is pivotal for further functionalization.

Esterification and Final Product Isolation

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified using methanol and thionyl chloride. A solution of 10 g of 7-methyl-4-oxo-1,4-dihydro-naphthyridine-2-carboxylic acid in 100 mL of methanol is treated with 5 mL of thionyl chloride under reflux for 6 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield the methyl ester.

Alkaline Hydrolysis of Esters

Reverse reactions are possible. For example, ethyl 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is hydrolyzed with 10% aqueous potassium hydroxide under reflux for 2 hours. Acidification with HCl precipitates the carboxylic acid, which is then esterified as above.

Purification and Characterization

Recrystallization Techniques

Products are purified via sequential recrystallization. For instance, 5.5 g of calcium di-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) is recrystallized from methanol-water (4:1 and 5:1 ratios) to achieve a melting point of 300°C. Similarly, the methyl ester derivative is recrystallized from ethanol to remove residual solvents.

Spectroscopic Confirmation

1H NMR and 13C NMR verify structures. The methyl ester group typically resonates at δ 3.9–4.1 ppm (singlet, 3H), while the naphthyridine protons appear as multiplets between δ 7.5–8.5 ppm . Mass spectrometry confirms molecular ions at m/z 261.1 [M+H]+ for the methyl ester.

Chemical Reactions Analysis

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and a molecular weight of approximately 218.21 g/mol. Its structure features a bicyclic naphthyridine system with a methyl ester functional group, enhancing its solubility and bioavailability. The unique chemical properties of this compound make it a subject of interest in various research domains.

Medicinal Chemistry

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester serves as a lead compound for developing new antibacterial agents. Its structural similarity to nalidixic acid—a well-known antibacterial drug—positions it as a potential candidate for further pharmacological exploration. Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria .

Biological Studies

The compound is utilized in biological research to study bacterial DNA gyrase inhibition. DNA gyrase is an essential enzyme for bacterial DNA replication and transcription, making it a critical target for antibacterial drugs. The ability of this compound to inhibit this enzyme underscores its potential as an effective antibacterial agent .

Synthesis of Derivatives

This compound acts as a precursor in synthesizing various quinolone derivatives. These derivatives are important in medicinal chemistry due to their broad spectrum of biological activities, including antifungal and antiviral effects . The synthesis pathways often involve modifying the naphthyridine core to enhance specific biological activities.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of naphthyridine derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential for developing new treatments for bacterial infections resistant to existing antibiotics .

Case Study 2: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) involving this compound revealed that modifications at the naphthyridine core significantly influenced its biological activity. Researchers synthesized several analogs and tested their antibacterial properties, confirming that specific substitutions could enhance efficacy while reducing toxicity .

Comparison with Similar Compounds

Key Observations:

Position 1 Substitution :

  • Alkyl groups (e.g., ethyl, pentyl) enhance metabolic stability but reduce solubility .
  • Aromatic substituents (e.g., phenyl) improve target affinity in kinase inhibition .

Position 3 vs. 2 Carboxylic Acid/Ester :

  • Carboxylic acid at position 3 (nalidixic acid) confers antibacterial activity but limits solubility .
  • Methyl ester at position 2 (target compound) balances solubility and membrane permeability .

Position 7 Methyl Group :

  • The 7-methyl substituent is conserved in antibacterial analogues (nalidixic acid) and kinase inhibitors, suggesting a role in binding pocket interactions .

Physicochemical and Crystallographic Properties

  • Solubility : The methyl ester in the target compound improves solubility compared to nalidixic acid’s carboxylic acid .
  • Crystallinity: The monohydrate form of Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits a planar structure stabilized by C–H···O and O–H···O bonds, enhancing stability .

Biological Activity

7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention for its antibacterial properties and potential applications in medicinal chemistry. Its structural similarity to nalidixic acid, a well-known antibacterial agent, positions it as a candidate for further research and development.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : Methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-2-carboxylate
  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol

Structural Formula

InChI=InChI 1S C11H10N2O3 c1 6 3 4 7 9 14 5 8 11 15 16 2 13 10 7 12 6 h3 5H 1 2H3 H 12 13 14 \text{InChI}=\text{InChI 1S C11H10N2O3 c1 6 3 4 7 9 14 5 8 11 15 16 2 13 10 7 12 6 h3 5H 1 2H3 H 12 13 14 }

The biological activity of this compound primarily involves the inhibition of bacterial DNA gyrase , an essential enzyme for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, leading to bactericidal effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its efficacy is often compared to that of other naphthyridine derivatives such as nalidixic acid. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported in studies:

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These findings suggest that the compound is particularly effective against gram-negative bacteria.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various naphthyridine derivatives. It was found that modifications at the 2-position of the naphthyridine ring significantly influenced antibacterial potency. The study highlighted that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against resistant bacterial strains.

Another investigation focused on the derivatives of this compound and their effects on biofilm formation in Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm integrity, which is crucial for chronic infections .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthyridine antibiotics. The following table compares its activity with that of nalidixic acid and other derivatives:

CompoundMIC (µg/mL)Mechanism of Action
7-Methyl-4-oxo-[1,8]naphthyridine8DNA gyrase inhibition
Nalidixic Acid16DNA gyrase inhibition
Oxolinic Acid32DNA gyrase inhibition
Pipemidic Acid64DNA gyrase inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using thionyl chloride (SOCl₂) and methanol, as demonstrated in the synthesis of analogous 1,8-naphthyridine derivatives. For example, refluxing the carboxylic acid precursor with SOCl₂ followed by methanol addition yields the ester with ~92% efficiency after crystallization . Alternative routes include thiation (using P₂S₅/pyridine) for sulfur-containing analogs, though this requires careful control of temperature and solvent selection to avoid side reactions . Reaction optimization should prioritize solvent polarity (e.g., CHCl₃ vs. MeCN) and catalyst use (e.g., crown ethers for activating chloro substituents in related systems) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • TLC : Use a 4:1 CHCl₃/MeOH solvent system on silica gel G plates to monitor reaction progress .
  • IR Spectroscopy : Confirm ester carbonyl stretching vibrations (~1700–1750 cm⁻¹) and absence of acid -OH bands .
  • NMR : Key signals include the methyl ester protons (δ ~3.9 ppm, singlet) and aromatic protons (δ ~6.5–8.5 ppm) .
  • X-ray Crystallography : Resolve planar deviations (<0.01 Å) in fused aromatic rings and intermolecular hydrogen bonds (C–H⋯O motifs) to validate crystal packing .

Advanced Research Questions

Q. How can computational tools (e.g., in silico modeling) predict the pharmacological potential of this compound?

  • Methodological Answer : Perform PASS (Prediction of Activity Spectra for Substances) analysis to estimate anti-inflammatory, antibacterial, or antihypertensive activity based on structural analogs . ADMET prediction tools (e.g., SwissADME) should assess bioavailability, focusing on logP (target <5) and solubility (≥50 μM). Molecular docking studies can evaluate binding to targets like bacterial DNA gyrase (a known site for naphthyridines) . For example, planar aromatic systems in 1,8-naphthyridines favor intercalation with DNA, which can be modeled using AutoDock Vina .

Q. What strategies resolve contradictions in reactivity data during functionalization (e.g., ester saponification vs. substituent hydrolysis)?

  • Methodological Answer : Contradictions arise when harsh conditions (e.g., NaOH at 95°C) simultaneously saponify esters and hydrolyze chloro/methoxy groups. To prioritize ester cleavage, use milder bases (e.g., KOH in MeOH with crown ethers to activate specific substituents) . For selective functionalization, employ protecting groups (e.g., trimethylsilyl for hydroxyl protection) or sequential reactions (e.g., thionation before esterification) .

Q. How does the compound’s crystal packing influence its stability and solubility?

  • Methodological Answer : X-ray studies reveal that intermolecular hydrogen bonds (e.g., C–H⋯O and water-mediated networks) stabilize the crystal lattice, reducing solubility in nonpolar solvents. To enhance solubility, modify substituents (e.g., introduce polar groups like -SO₂NH₂) or disrupt planar stacking via alkylation of the naphthyridine nitrogen . Solvent selection during crystallization (e.g., methanol vs. DMF) also impacts polymorph formation and dissolution rates .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling up reactions like thiation or esterification risks side reactions (e.g., over-oxidation or dimerization). Use flow chemistry to control exothermic steps (e.g., SOCl₂ reactions) and optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to SOCl₂). Ultrasonic-assisted synthesis (e.g., with POCl₃ in DMF) improves regioselectivity for C-3 substitutions by enhancing reagent mixing and reducing reaction time .

Contradictions and Resolutions

  • Contradiction : High-temperature saponification (NaOH, 95°C) may degrade the naphthyridine core vs. room-temperature methods preserving it .
  • Resolution : Use phase-transfer catalysts (e.g., dibenzo-1,8-crown-6) to enable lower-temperature alcoholysis, minimizing degradation .

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